molecular formula C15H13Cl2N3O2 B423249 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE

Cat. No.: B423249
M. Wt: 338.2g/mol
InChI Key: WUZDCZGVAOUWOZ-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE typically involves a multi-step process. One common method starts with the reaction of 2,6-dichlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(2,6-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazinecarboxamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and hydrazinecarboxamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((E)-1-{4-[(2,6-DICHLOROBENZYL)OXY]PHENYL}METHYLIDENE)-1-HYDRAZINECARBOXAMIDE is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13Cl2N3O2

Molecular Weight

338.2g/mol

IUPAC Name

[(E)-[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]urea

InChI

InChI=1S/C15H13Cl2N3O2/c16-13-2-1-3-14(17)12(13)9-22-11-6-4-10(5-7-11)8-19-20-15(18)21/h1-8H,9H2,(H3,18,20,21)/b19-8+

InChI Key

WUZDCZGVAOUWOZ-UFWORHAWSA-N

SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)N)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)N)Cl

Origin of Product

United States

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